2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid
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Overview
Description
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, which means it can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid typically involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound can involve similar reaction conditions but optimized for larger volumes. This might include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the BOC group and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used for deprotection.
Substitution: Various nucleophiles can be used to replace the BOC group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group results in the formation of the free amine .
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid primarily involves the protection of amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Another compound featuring a BOC-protected amine.
tert-Butyloxycarbonyl-protected amino acids: These compounds are used similarly in peptide synthesis.
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid is unique due to its specific structure, which includes a piperidine ring and a BOC-protected amine. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(4,6-8-14)18-9-10(15)16/h5-9H2,1-4H3,(H,15,16) |
InChI Key |
ORRLBLXEDKTWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC(=O)O |
Origin of Product |
United States |
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